molecular formula C16H16N4O B13324155 11-Benzyl-2,3,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-1(9),3,5-trien-8-one

11-Benzyl-2,3,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-1(9),3,5-trien-8-one

Cat. No.: B13324155
M. Wt: 280.32 g/mol
InChI Key: YAYUTILACZWCEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

11-Benzyl-2,3,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-1(9),3,5-trien-8-one is a complex organic compound with the molecular formula C16H16N4O. It is characterized by a unique tricyclic structure that includes multiple nitrogen atoms, making it an interesting subject for research in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-Benzyl-2,3,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-1(9),3,5-trien-8-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems and stringent quality control measures to ensure consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

11-Benzyl-2,3,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-1(9),3,5-trien-8-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and specific solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the specific conditions used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

11-Benzyl-2,3,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-1(9),3,5-trien-8-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of certain diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 11-Benzyl-2,3,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-1(9),3,5-trien-8-one involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the context in which the compound is used. The pathways involved may include enzyme inhibition, receptor binding, or modulation of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 11-Benzyl-2,3,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-1(9),3,5-trien-8-one apart is its specific benzyl substitution and the unique arrangement of nitrogen atoms within the tricyclic framework.

Properties

Molecular Formula

C16H16N4O

Molecular Weight

280.32 g/mol

IUPAC Name

11-benzyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5-trien-8-one

InChI

InChI=1S/C16H16N4O/c21-16-13-11-19(10-12-4-2-1-3-5-12)9-7-14(13)20-15(18-16)6-8-17-20/h1-6,8H,7,9-11H2,(H,18,21)

InChI Key

YAYUTILACZWCEW-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=C1N3C(=CC=N3)NC2=O)CC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.